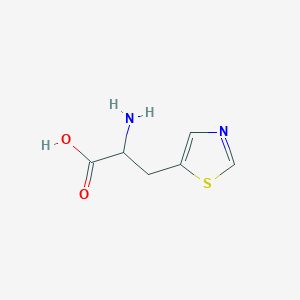

2-Amino-3-(thiazol-5-yl)propanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of humans. nih.gov While organisms like bacteria, fungi, and plants use NPAAs as essential building blocks for polypeptides, they are not found in human polypeptide chains. nih.gov The study of NPAAs has become a cornerstone of modern chemical biology and drug discovery. nih.govdntb.gov.ua These compounds, numbering over 800 from natural sources and thousands more synthesized in laboratories, offer a way to modify and enhance the properties of peptide-based drug candidates. nih.govresearchgate.net

The incorporation of NPAAs into peptide sequences can fundamentally alter their drug-like properties. nih.govresearchgate.net Peptides composed solely of the 20 standard proteinogenic amino acids often suffer from poor stability in biological systems. nih.govdntb.gov.ua Introducing NPAAs can significantly improve stability, potency, bioavailability, and permeability. nih.govnih.govresearchgate.net Researchers can use NPAAs to fine-tune the three-dimensional structure of proteins, imparting new biological functions such as enhanced receptor binding or the ability to trigger specific cellular responses. This has led to the development of more stable and effective peptide therapeutics. nih.govresearchgate.net

Within the vast family of NPAAs, those containing a thiazole (B1198619) ring are of particular interest to researchers. The thiazole ring is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous biologically active compounds. researchgate.net The 2-aminothiazole (B372263) scaffold, in particular, is an important structural unit in medicinal chemistry, forming the basis for compounds with a wide array of therapeutic applications, including antitumor, antiviral, and anti-inflammatory activities. mdpi.comnih.govnih.gov

The combination of a thiazole moiety with an amino acid structure creates a hybrid molecule with unique potential. rsc.orgrsc.org This molecular hybridization can enhance the ability of the resulting compound to bind to target proteins. rsc.org For instance, research has shown that conjugating amino acids to a thiazole scaffold can produce compounds with potent cytotoxic activity against various human cancer cell lines. rsc.orgrsc.org The synthesis of these specialized amino acids allows for the creation of diverse peptide libraries, which are instrumental in screening for new and effective therapeutic agents. nih.gov

Structural Analogs and Biomedical Relevance of 2-Amino-3-(thiazol-5-yl)propanoic acid

The structure of this compound invites comparison to the naturally occurring proteinogenic amino acids, particularly histidine and cysteine, due to the nature of its side chain.

Histidine: Histidine is characterized by an imidazole (B134444) ring in its side chain. foodb.ca The thiazole ring in this compound can be considered a bioisostere of histidine's imidazole ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This structural similarity suggests that it might interact with some of the same biological targets as histidine.

Cysteine: Cysteine contains a thiol (-SH) group, which is a key component in the formation of the thiazole ring. rsc.orgyoutube.com The thiazole ring itself is a derivative of cysteine. rsc.org Cysteine side chains can form disulfide bridges, which are crucial for protein structure. khanacademy.org While this compound does not form such bridges, its thiazole component provides a rigid, aromatic scaffold that can be used to design molecules with specific shapes and electronic properties.

The following table provides a structural comparison:

Table 1: Structural Comparison of Amino Acids| Feature | This compound | L-Histidine | L-Cysteine |

|---|---|---|---|

| Side Chain Core Structure | Thiazole Ring | Imidazole Ring | Thiol Group |

| Aromaticity of Side Chain | Aromatic | Aromatic | Aliphatic |

| Key Heteroatoms in Side Chain | Nitrogen, Sulfur | Nitrogen | Sulfur |

The thiazole moiety, and specifically the 2-aminothiazole structure, is a privileged scaffold in medicinal chemistry. researchgate.net This means it is a molecular framework that is frequently found in biologically active compounds. The incorporation of this scaffold into molecules has led to the discovery of agents with a broad spectrum of activities. nih.gov

Derivatives of 2-aminothiazole have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory drugs. mdpi.comnih.govsmolecule.com For example, some 2-amino-4-aryl thiazole derivatives have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a target for asthma treatment. rsc.org By using this compound as a building block, medicinal chemists can synthesize more complex molecules and peptide mimics. nih.govsmolecule.com This strategy of molecular hybridization aims to combine the pharmacophoric thiazole unit with the versatile amino acid structure to create novel drug candidates with enhanced activity and potentially reduced toxicity. rsc.orgrsc.org The amino acid portion allows for its incorporation into peptide chains, while the thiazole ring can participate in crucial binding interactions with biological targets. rsc.orgsmolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDVXZYFYKJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Thiazol 5 Yl Propanoic Acid and Its Thiazole Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of the synthesis of these amino acids. Several classical and modern methods have been developed and refined to produce substituted thiazoles with high yields and selectivity.

Hantzsch Thiazole Synthesis and its Adaptations for Thiazolyl Amino Acids

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. orientjchem.orgsynarchive.com The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. nih.govyoutube.com

This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5 by choosing appropriate starting materials. nih.govderpharmachemica.com A significant adaptation for the synthesis of aminothiazoles involves the use of thiourea (B124793) in place of a simple thioamide. nih.govyoutube.com This reaction, when conducted with an α-haloketone, directly yields 2-aminothiazole (B372263) derivatives. nih.govorganic-chemistry.org

Further adaptations have been developed to improve reaction efficiency and yield. Microwave-assisted Hantzsch reactions, for example, can significantly reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. nih.gov Studies have also explored the reaction under acidic conditions, which can alter the regioselectivity of the condensation when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For the synthesis of thiazolyl amino acids, the Hantzsch reaction can be employed to build the thiazole ring onto a precursor that already contains or is later converted into the amino acid side chain. nih.govresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Heating | Substituted Thiazole | youtube.com |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Aminothiazole | youtube.com |

| Ethanone derivatives | Substituted thioureas | Methanol, Microwave (90°C, 30 min) | N-phenyl-2-aminothiazole derivatives | nih.gov |

| α-Halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH, 80°C | Mixture of 2-amino and 2-iminothiazole isomers | rsc.org |

Cook-Heilbron Thiazole Synthesis for 5-Aminothiazoles

The Cook-Heilbron thiazole synthesis provides a specific route to 5-aminothiazoles. wikipedia.org This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, or isothiocyanates. nih.govwikipedia.org A key advantage of this method is that it proceeds under mild conditions, often at room temperature. wikipedia.org The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). wikipedia.org This is followed by an intramolecular cyclization involving the nitrile group, which ultimately leads to the formation of the 5-aminothiazole ring. wikipedia.org When carbon disulfide is used, 5-amino-2-mercaptothiazole compounds are formed. nih.gov This synthesis was historically significant as it provided one of the first reliable methods for producing 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org

Formation of Thiazole-Containing Moieties from Precursors (e.g., Thioamides, α-Haloketones, α-Bromo Ketones)

The synthesis of the thiazole ring fundamentally relies on the reaction between a nucleophilic N-C-S fragment and an electrophilic C-C fragment. The most common precursors embodying these roles are thioamides and α-halocarbonyl compounds, respectively. nih.govorientjchem.orgrsc.org

Thioamides : These compounds, including thiourea and its derivatives, serve as the source of the N2-C2-S1 atoms of the thiazole ring. nih.govyoutube.com They can be prepared from the corresponding amides using reagents like Lawesson's reagent. nih.gov The choice of thioamide determines the substituent at the 2-position of the resulting thiazole. nih.gov Using thiourea, for instance, installs an amino group at the C2 position. youtube.com

α-Haloketones and α-Bromo Ketones : These precursors provide the C4 and C5 atoms of the thiazole ring. orientjchem.orgrsc.org They are highly reactive electrophiles due to the presence of both a carbonyl group and an adjacent carbon-halogen bond. youtube.com The reaction proceeds via an initial S-alkylation (an SN2 reaction where the thioamide's sulfur attacks the halogenated α-carbon), followed by cyclization and dehydration. rsc.orgyoutube.com α-Bromo ketones are frequently used as they offer a good balance of reactivity and stability. rsc.org One-pot procedures have been developed where an active methylene (B1212753) ketone is halogenated in situ before condensation with the thioamide, streamlining the synthesis of 2-aminothiazoles. rsc.org

Synthesis of the α-Amino Acid Moiety within the Thiazole Framework

Constructing the complete 2-Amino-3-(thiazol-5-yl)propanoic acid molecule requires the strategic formation of the α-amino acid portion and its attachment to the thiazole ring at the C5 position.

Strategies for Carbon-Carbon Bond Formation at the Alpha-Carbon

A crucial step in the synthesis is the formation of the carbon-carbon bond that constitutes the propanoic acid side chain attached to the thiazole ring. This is typically achieved by reacting a thiazole-based nucleophile with an appropriate electrophile or vice versa.

One common strategy is the Aldol (B89426) reaction or a related condensation. libretexts.org For example, a 5-lithiated or 5-Grignard thiazole derivative can be reacted with an electrophile like N,N-dimethylformamide (DMF) to install a formyl group (an aldehyde) at the 5-position. This 5-formylthiazole can then undergo a condensation reaction (e.g., with a malonic ester derivative) to build the three-carbon chain.

Alternatively, an alkylation of an enolate can be employed. libretexts.orgyoutube.com One could start with a compound like 5-acetylthiazole. Treatment with a suitable base, such as lithium diisopropylamide (LDA), would generate an enolate. This nucleophilic enolate can then react with an electrophile, such as a haloacetate ester, in an SN2 reaction to form the C-C bond and extend the side chain. Subsequent chemical modifications would then be required to convert the resulting structure into the desired propanoic acid.

These C-C bond-forming reactions are fundamental transformations in organic synthesis, allowing for the construction of the carbon skeleton of the target amino acid. youtube.comchemistry.coach

Introduction of the Amino Group

The amino group of the α-amino acid can be introduced at various stages of the synthesis.

From an Amino Acid Precursor : A highly efficient strategy involves starting with a pre-existing and enantiomerically pure amino acid, such as aspartic acid or serine. The side chain of the amino acid is chemically modified to become a suitable precursor for the Hantzsch synthesis. For example, the β-carboxyl group of aspartic acid can be converted into a bromomethyl ketone functionality. This α-bromo ketone, which already contains the protected α-amino acid backbone, can then be reacted with a thioamide to form the C5-substituted thiazole ring, directly yielding the target amino acid in a protected form.

Amination of an α-Substituted Carboxylic Acid : Another approach involves first constructing the 3-(thiazol-5-yl)propanoic acid skeleton. The α-carbon of this acid can then be halogenated, for example, using N-bromosuccinimide (NBS), to form an α-bromo acid. Subsequent reaction of this intermediate with an ammonia (B1221849) source (e.g., aqueous ammonia or sodium azide (B81097) followed by reduction) introduces the amino group at the α-position, typically yielding a racemic mixture of the amino acid that may require resolution.

Using a Chiral Auxiliary : To control the stereochemistry of the amino group, a chiral auxiliary can be used. For instance, a thiazole-containing acetic acid derivative can be attached to a chiral auxiliary. The resulting compound can be deprotonated to form a chiral enolate, which is then reacted with an electrophile. The auxiliary directs the approach of the electrophile, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product.

Modern Synthetic Techniques and Catalysis in Thiazolyl Amino Acid Preparation

The pursuit of more efficient, sustainable, and rapid synthetic routes has led to the adoption of modern technologies in the preparation of thiazolyl amino acids. These include methods that utilize alternative energy sources and biocatalysts to improve reaction outcomes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation for dielectric heating, this technique can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. nih.govnih.gov

This technology has been successfully applied to the synthesis of various thiazole derivatives. For example, the transformation of 5-arylidene-rhodanine derivatives into 2-amino-5-arylidene-1,3-thiazolidin-4-ones via a sulfur/nitrogen displacement reaction is significantly enhanced by microwave heating. nih.gov In another application, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was achieved under microwave irradiation at 500 W, with reaction times as short as 4–8 minutes. nih.gov This rapid and efficient approach highlights the advantages of microwave technology in constructing complex heterocyclic systems. nih.gov

| Reaction Type | Method | Reaction Time | Conditions | Reference |

|---|---|---|---|---|

| Three-component synthesis of Thiazolyl-pyridazinediones | Conventional Heating | Several hours (typically) | Reflux | nih.gov |

| Microwave-Assisted | 4-8 minutes | 500 W, 150 °C | nih.gov |

Biocatalytic and Enzymatic Approaches for Production

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. By employing enzymes, these reactions can be performed under mild conditions with high selectivity, often reducing the need for protecting groups and minimizing waste. nih.gov

A novel chemoenzymatic, one-pot multicomponent synthesis for thiazole derivatives has been developed, demonstrating the power of this approach. nih.gov In this method, the enzyme trypsin from porcine pancreas (PPT) was found to effectively catalyze the reaction, leading to the formation of various thiazole products with yields as high as 94%. nih.gov The study screened several enzymes, with trypsin showing superior catalytic activity and broad substrate tolerance. nih.gov This biocatalytic conversion provides a new strategy for synthesizing thiazole derivatives and expands the application of enzymes in organic synthesis. nih.gov

| Enzyme Catalyst | Yield (%) | Reference |

|---|---|---|

| Trypsin from porcine pancreas (PPT) | 92 | nih.gov |

| α-Amylase from hog pancreas | 65 | nih.gov |

| Diastase from Aspergillus oryzae | 52 | nih.gov |

| α-Amylase from Aspergillus oryzae | 45 | nih.gov |

| Amano lipase (B570770) M from Mucor javanicus | 35 | nih.gov |

| Bovine serum albumin (BSA) | 21 | nih.gov |

| No Catalyst | Trace | nih.gov |

Stereochemical Control and Enantioselective Synthesis of 2 Amino 3 Thiazol 5 Yl Propanoic Acid

Importance of Chirality in Thiazole (B1198619) Amino Acid Research

Chirality, the property of non-superimposable mirror images, is a fundamental concept in the study of amino acids, including those containing a thiazole moiety. The biological activity of molecules is highly dependent on their conformation and stereochemistry. nih.gov Thiazole-containing amino acids are components of various biologically active natural products, such as thiopeptides and cyanobactins, which often exhibit activities like inhibiting protein synthesis. nih.govnih.gov

The specific spatial arrangement of the amino group, the carboxylic acid group, and the thiazolyl side chain around the chiral α-carbon determines how the molecule interacts with chiral biological targets like enzymes and receptors. mdpi.com These biological systems are composed of L-amino acids and other chiral biomolecules, creating a chiral environment where enantiomers of a thiazole amino acid will bind differently, leading to variations in efficacy, metabolism, and even toxicity.

Research has shown that the thiazole ring itself influences the conformational preferences of the amino acid residue. nih.govbohrium.com Studies using Density Functional Theory (DFT) and analysis of crystal structures have revealed that thiazole-amino acid residues tend to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amide N-H and the thiazole nitrogen (N-H⋯NTzl). nih.govnih.gov This inherent conformational preference, dictated by the chiral center, underscores the importance of synthesizing stereochemically pure thiazolyl amino acids to understand their structure-activity relationships and to design novel therapeutic agents. nih.gov

Asymmetric Synthesis Approaches for Optically Active Thiazolyl Alanines

The synthesis of optically active α-amino acids is a well-developed field, and several strategies have been adapted for the preparation of enantiomerically pure or enriched thiazolyl alanines and their derivatives. These methods are designed to control the formation of the stereogenic center at the α-carbon.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is one of the most reliable and widely used in asymmetric synthesis. researchgate.net

A prominent example involves the use of oxazolidinones, often called Evans' auxiliaries. wikipedia.orgresearchgate.net The general process involves acylating a chiral oxazolidinone with a carboxylic acid derivative. The resulting N-acyl oxazolidinone can be enolized, and the chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. tcichemicals.com This results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. researchgate.net

Another effective auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org It has been successfully used in various asymmetric transformations, including the synthesis of complex amino acids, by providing high levels of stereocontrol in reactions such as Michael additions. wikipedia.org

| Auxiliary Type | General Application | Key Feature |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a Z-enolate that reacts with electrophiles with high diastereoselectivity. tcichemicals.com |

| Camphorsultam | Michael additions, aldol reactions | Provides high asymmetric induction, sometimes superior to oxazolidinones for specific substrates. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Forms a stable enolate where the auxiliary directs alkylation to produce a single diastereomer. wikipedia.org |

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. While the direct application of chiral spiro phosphoric acids to 2-Amino-3-(thiazol-5-yl)propanoic acid is not prominently documented in the provided results, the principle is widely applied in amino acid synthesis. These strong Brønsted acids can activate substrates and control the stereochemical environment of a reaction.

A related approach has been described for the asymmetric alkynylation of thiazolones, which are precursors to quaternary α-amino acids. In this method, a thiourea (B124793) phosphonium (B103445) salt acts as the chiral catalyst, facilitating the reaction between thiazolones and an electrophilic alkyne source to produce alkyne-functionalized thiazolones with moderate to good enantioselectivity (up to 86% ee). rsc.org Ring-opening of these products provides access to the desired α,α-disubstituted α-amino acid derivatives without loss of enantiopurity. rsc.org

Peptides themselves can also serve as catalysts. Small oligopeptides can create a chiral pocket that promotes selective transformations, such as epoxidations, demonstrating the potential for peptide-mediated asymmetric synthesis of complex molecules. nih.gov

Enantioselective synthesis can also be achieved through methods like enzymatic resolution. This technique utilizes the high stereospecificity of enzymes to differentiate between the enantiomers of a racemic mixture.

| Method | Substrate | Enzyme/Catalyst | Result | Reference |

| Enzymatic Resolution | Racemic N-acetylated amino ester | Lipase (B570770) L | Selective hydrolysis of the S-enantiomer to the acid. | acs.org |

| Asymmetric Alkynylation | Thiazolone | Thiourea phosphonium salt | Alkyne-functionalized thiazolones in up to 86% ee. | rsc.org |

Diastereoselective Synthesis Strategies

When a molecule contains two or more stereocenters, diastereoselective synthesis is required to control their relative configuration. Many of the asymmetric synthesis strategies that employ chiral auxiliaries are inherently diastereoselective.

An efficient modified Hantzsch reaction has been described for the synthesis of optically pure thiazole amino acid derivatives starting from optically pure amino acids. tandfonline.comtandfonline.com The classical Hantzsch synthesis can pose a risk of racemization at the α-carbon adjacent to the newly formed thiazole ring, especially under acidic conditions. tandfonline.com To circumvent this, a modified procedure was developed where a thioamide (derived from an N-protected amino acid) reacts with ethyl bromopyruvate to form a hydroxythiazoline intermediate. This intermediate is then dehydrated under essentially neutral conditions using trifluoroacetic anhydride (B1165640) and pyridine (B92270), which aromatizes the ring to the thiazole with complete retention of the original stereocenter's configuration. tandfonline.com This method successfully avoids racemization and allows for the synthesis of N-t-Boc-protected thiazole amino acids with high optical purity. tandfonline.com

Enantiomeric Purity Assessment and Stereoisomer Separation in Thiazolyl Amino Acids

After a chiral synthesis, it is crucial to accurately determine the enantiomeric purity of the product. Enantiomeric excess (ee) or enantiomeric ratio (er) is a measure of this purity. Several analytical techniques are available for this purpose.

Chiral Chromatography is the most common method. cat-online.com

High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, causing them to elute at different times. nih.gov For amino acids that lack a strong UV chromophore, pre-column derivatization with a reagent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to improve detection sensitivity. nih.gov This allows for the quantification of trace amounts of an undesired enantiomer. nih.gov

Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile derivatives of amino acid enantiomers. cat-online.com

A significant challenge in determining the chiral purity of amino acids within a peptide is the potential for racemization during the acid hydrolysis step required to break the peptide bonds. cat-online.comnih.gov A modern approach to overcome this is to perform the hydrolysis in deuterated acid (e.g., DCl/D₂O). Any racemization that occurs during this sample preparation step will incorporate deuterium, allowing the mass spectrometer to distinguish between the d-isomer originally present in the sample and the d-isomer formed via hydrolysis-induced racemization. nih.gov

These analytical methods are essential for validating the success of an asymmetric synthesis and for quality control of chiral pharmaceutical products. nih.gov

Design, Synthesis, and Structural Elucidation of 2 Amino 3 Thiazol 5 Yl Propanoic Acid Derivatives and Analogs

Structural Modifications of the Thiazole (B1198619) Ring

The thiazole ring is a key pharmacophore whose properties can be fine-tuned through various substitutions and isosteric replacements.

The electronic and steric properties of the 2-Amino-3-(thiazol-5-yl)propanoic acid scaffold can be systematically altered by introducing substituents at the 2, 4, and 5-positions of the thiazole ring. The Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides, remains a cornerstone for creating substituted thiazoles. derpharmachemica.comnih.gov Modern variations often employ solid-phase synthesis or alternative catalytic systems to generate diverse libraries of compounds. rsc.org

At the 2-position , the amino group is a common site for derivatization. For example, reactions with acyl chlorides or isocyanates can yield N-acylated or N-carbamoyl derivatives. rsc.orgmdpi.com The synthesis of 2-aminothiazole (B372263) derivatives can be achieved by reacting substituted acetophenones with thiourea (B124793) in the presence of iodine or other brominating agents like N-bromosuccinimide (NBS). mdpi.comyoutube.com

At the 4-position , substitution is frequently achieved by selecting an appropriately substituted α-haloketone in the Hantzsch synthesis. nih.gov For instance, reacting 3-[1-(4-acetylphenyl)thioureido]propanoic acid with various 4-substituted phenacyl bromides yields thiazole derivatives with different aryl groups at the 4-position. nih.gov Palladium-mediated cross-coupling reactions, such as the Suzuki coupling, have also been employed to introduce aryl or other functional groups at this position. mdpi.comnih.gov

At the 5-position , functionalization can be more complex. Direct introduction of substituents is possible, though often requires specific strategies. For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was synthesized via a Suzuki reaction involving 2-amino-5-bromothiazole as a key intermediate. mdpi.comnih.gov The synthesis of 2-aminothiazole-5-carboxylic acid derivatives has been achieved by reacting 3-ethoxyacrylamides with NBS, followed by cyclization with thiourea. mdpi.com

The table below summarizes various synthetic approaches for introducing substituents at different positions of the thiazole ring.

| Position | Synthetic Strategy | Reagents/Intermediates | Resulting Derivative Type | Citations |

| 2-Position | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides, Isocyanates | N-substituted aminothiazoles | rsc.orgmdpi.comresearchgate.net |

| 4-Position | Hantzsch Synthesis | Substituted α-haloketones, Thiourea | 4-Aryl/Alkyl-thiazoles | derpharmachemica.comnih.gov |

| 4-Position | Suzuki Coupling | 4-Halothiazole, Boronic acids, Palladium catalyst | 4-Aryl-thiazoles | mdpi.comnih.gov |

| 5-Position | From Halogenated Precursor | 5-Bromothiazole, Boronic acids (Suzuki coupling) | 5-Aryl-thiazoles | mdpi.comnih.gov |

| 5-Position | Cyclization Strategy | 3-Ethoxyacrylamides, NBS, Thiourea | Thiazole-5-carboxamides | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

Isosteric replacement of the thiazole ring with other five-membered heterocycles like oxazole (B20620) or its partially saturated analog, thiazoline, is a common strategy to explore the structure-activity relationship and modify physicochemical properties.

Oxazole Analogs: The replacement of the sulfur atom in the thiazole ring with an oxygen atom yields oxazole analogs. The synthesis of these compounds often follows similar principles to thiazole synthesis. For example, 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have been synthesized by reacting a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with urea. nih.gov Conformational analyses comparing thiazole- and oxazole-containing amino acids have shown that the nature of the heteroatom (S vs. O) can influence the conformational preferences of the resulting peptide mimics. nih.govbohrium.com

Thiazoline Analogs: Thiazolines, which are dihydrothiazoles, are important intermediates and structural motifs in their own right. They are often synthesized via the cyclocondensation of cysteine derivatives or by the reaction of amino thiols with appropriate reagents. rsc.org For instance, 2-aminothiazoline-4-carboxylic acid is a key intermediate in the industrial production of L-cysteine. rsc.org The coupling of N-protected amino acids with 2-amino-2-thiazoline (B132724) using dicyclohexylcarbodiimide (B1669883) (DCC) has been used to prepare various thiazoline-amino acid derivatives. nih.gov

Modifications at the Amino Acid Moiety

Altering the amino acid portion of the molecule offers another avenue for creating structural diversity.

The amino group of the this compound scaffold is a primary site for modification. N-substitution can significantly impact the molecule's properties by altering its hydrogen bonding capacity, polarity, and steric profile.

Common N-substitution patterns include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a widely used method to produce amide-containing structures. researchgate.netnih.gov For example, 2-aminothiazole can be reacted with chloroacetyl chloride to form 2-chloro-N-(thiazol-2-yl)acetamide, a versatile intermediate for further functionalization. researchgate.net

N-Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, produces sulfonamide derivatives. mdpi.com

N-Alkylation/Arylation: While less common for the primary amino group at the 2-position of the thiazole, the nitrogen within the amino acid side chain can be substituted. For example, in β-amino acid derivatives, the secondary amine can be part of the core structure, as seen in compounds derived from N-phenyl-N-thiocarbamoyl-β-alanine. nih.gov

Modifying the propanoic acid side chain, including its length and functional groups, is a key strategy for developing new analogs. A significant area of focus has been the synthesis of β-amino acid derivatives, where the amino group is attached to the β-carbon relative to the carboxyl group.

The synthesis of novel thiazole derivatives bearing a β-amino acid moiety has been reported using the Hantzsch method. mdpi.comnih.gov In one approach, a thioureido acid precursor, 3-[1-(4-acetylphenyl)thioureido]propanoic acid, was reacted with substituted phenacyl bromides to construct the 4-arylthiazole ring, resulting in 3-{4-(4-substituted-phenyl)thiazol-2-ylamino}propanoic acid derivatives. nih.gov Similarly, N-phenyl-N-thiocarbamoyl-β-alanine has been used as a starting material to synthesize various 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids. nih.gov

Further functionalization of the side chain can be achieved. The carboxylic acid group can be converted to an ester, which can then be transformed into a hydrazide. mdpi.comnih.gov This hydrazide intermediate serves as a versatile building block for creating more complex structures like hydrazones or other heterocyclic rings. nih.govmdpi.comnih.gov

The table below presents examples of side chain modifications.

| Modification Type | Synthetic Approach | Starting Material | Key Intermediate/Product | Citations |

| β-Amino Acid | Hantzsch Synthesis | Thioureido propanoic acid | 3-(Thiazolylamino)propanoic acid | nih.govmdpi.comnih.govresearchgate.net |

| Esterification | Acid-catalyzed reaction | Carboxylic acid derivative | Methyl propanoate derivative | nih.govmdpi.comnih.gov |

| Hydrazinolysis | Reaction with hydrazine | Ester derivative | Propanehydrazide derivative | nih.govmdpi.comnih.gov |

| Hydrazone Formation | Condensation | Hydrazide derivative, Aldehyde/Ketone | N'-Alkylidene-propanehydrazide | nih.govmdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

The introduction of halogens (fluorine, chlorine, bromine) into the thiazole ring is a well-established strategy to modulate the electronic properties and metabolic stability of the resulting compounds.

Fluorine: Fluorinated thiazoles have attracted particular interest. A practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride has been reported starting from 2-aminothiazole. acs.org The key step involves the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (NFSi). acs.org Fluorine can also be introduced at the 4-position of the thiazole ring by using fluorinated starting materials, such as 2-bromo-4-fluoroacetophenone, in the Hantzsch synthesis to produce 4-(4-fluorophenyl)thiazole derivatives. nih.gov

Chlorine, Bromine, and Iodine: Other halogens can be incorporated using various methods. The regioselective halogenation of 2-aminothiazole derivatives can be achieved using copper(II) halides (CuX₂, where X = Cl, Br, I) in the presence of an alkyl nitrite. nih.gov This method has been used to prepare a series of 2-chloro, 2-bromo, and 2-iodo thiazole derivatives from their 2-amino precursors. nih.gov Synthesis of thiazole derivatives with halogenated phenyl groups at the 4-position, such as 4-(4-chlorophenyl) or 4-(4-bromophenyl), is readily accomplished by using the corresponding 2-bromo-4'-chloroacetophenone (B15067) or 2-bromo-4'-bromoacetophenone in the Hantzsch reaction. mdpi.comnih.gov

The following table details research findings on the synthesis of halogenated thiazole derivatives.

| Halogen | Position on Thiazole Ring | Synthetic Method | Key Reagents | Citations |

| Fluorine | 5-position | Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSi) | acs.org |

| Fluorine | 4-position (on aryl substituent) | Hantzsch Synthesis | 2-bromo-4-fluoroacetophenone | nih.gov |

| Chlorine | 2-position | Sandmeyer-type reaction | CuCl₂, t-BuONO | nih.gov |

| Bromine | 2-position | Sandmeyer-type reaction | CuBr₂, t-BuONO | nih.gov |

| Iodine | 2-position | Sandmeyer-type reaction | CuI₂, t-BuONO | nih.gov |

| Chlorine/Bromine | 4-position (on aryl substituent) | Hantzsch Synthesis | 2-bromo-4'-chloro/bromoacetophenone | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

Conjugates and Hybrid Molecules Incorporating this compound

The conjugation of bioactive molecules to amino acids and peptides is a successful strategy in medicinal chemistry for developing new lead compounds. nih.gov This approach can enhance properties such as selectivity, stability, permeability, and solubility. nih.gov The incorporation of the this compound scaffold into larger, more complex molecules is a key strategy for modulating biological activity. This involves creating peptide-like structures and attaching other heterocyclic systems to generate novel hybrid molecules.

The conjugation of heterocycles with amino acids or peptides can result in molecules that pass more easily across cell membranes, potentially leading to greater activity. nih.gov The thiazole ring, a component of this compound, is a valuable moiety in this context. 2-Aminothiazole is considered a classical bioisostere of pyridine (B92270) and has been used to replace cysteine in the design of peptidomimetics. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic structures to improve properties like stability and bioavailability. The unique characteristics of specific amino acid side chains, such as the guanidinium (B1211019) group in arginine which allows for dispersed positive charge and multiple hydrogen bonding interactions, are often considered in the design of these molecules. mdpi.com By incorporating the thiazole-containing amino acid, researchers can create peptide conjugates and peptidomimetics with novel structural and functional properties. For instance, research has been conducted on conjugating various L-amino acids to scaffolds like 10-methoxy-dibenz[b,f]azepine and benzylpiperazine to generate new chemical entities. mdpi.com

| Conjugate Type | Core Concept | Rationale | Relevant Moieties |

|---|---|---|---|

| Peptide Conjugates | Attachment of the thiazole amino acid to other amino acids or peptide chains. | To enhance biological activity, cell permeability, and stability. nih.gov | L-amino acids (e.g., Threonine, Phenylalanine), Benzylpiperazine, Dibenz[b,f]azepine. mdpi.com |

| Peptidomimetics | Using the thiazole amino acid as a building block to mimic peptide structures. | To create non-peptidic molecules with improved pharmacological properties; 2-aminothiazole can act as a bioisostere of pyridine. nih.gov | 2-amino-4-thiazolyl-acetic or propionic acid derivatives. nih.gov |

Thiazole-containing amino acids are fundamental components of thiopeptides, a class of sulfur-rich, macrocyclic peptide antibiotics. wikipedia.orgmdpi.com These natural products are characterized by a highly modified macrocyclic core, which often includes multiple thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle (like pyridine or piperidine). wikipedia.orgnih.gov The thiazole residues in these complex structures are typically derived from the post-translational modification of proteinogenic amino acids such as cysteine and serine. nih.govnih.gov

The general architecture of thiopeptides involves at least one macrocycle and a tail, both of which can be decorated with various azoles (thiazoles, oxazoles) and dehydroamino acids, conferring significant structural rigidity. mdpi.com The complex frameworks of thiopeptides pose considerable challenges to chemical synthesis. nih.gov

Examples of thiopeptide families include:

Series d Thiopeptides: These compounds typically feature a single macrocyclic loop centered around a 2,3,6-trisubstituted pyridine domain, which is clustered with thiazole and/or oxazole heterocycles. acs.org

Amythiamicins: This family is noted for containing valine- and aspartate-derived thiazole residues and, unlike many other thiopeptides, lacks dehydroalanine (B155165) residues. acs.org

Thiostrepton (B1681307) and Siomycin A: The biosynthesis of these molecules involves ribosomally synthesized precursor peptides that undergo extensive post-translational modifications to form the final macrocyclic structure. nih.gov

| Structural Feature | Description | Example Thiopeptide(s) |

|---|---|---|

| Macrocyclic Core | A large ring structure serving as the molecular scaffold, often containing a central nitrogen heterocycle. wikipedia.orgnih.gov | Thiostrepton, Nosiheptide (B1679978), Cyclothiazomycin. wikipedia.orgnih.gov |

| Thiazole Rings | One or more thiazole heterocycles incorporated into the macrocycle and/or tail, derived from amino acids. mdpi.comnih.gov | Amythiamicin D, Sulfomycins. acs.org |

| Dehydroamino Acids | Unsaturated amino acid residues that add rigidity to the structure. mdpi.com | Promothiocins, Nocathiacin I. mdpi.com |

| Central Heterocycle | A six-membered nitrogen-containing ring, such as pyridine, dehydropiperidine, or piperidine. wikipedia.org | Geninthiocin (pyridine-type). acs.org |

The core structure of this compound can be chemically modified to incorporate other heterocyclic fragments, notably through the formation of hydrazone linkages. semanticscholar.org Hydrazones, which contain the >C=N-NH- functional group, are synthesized by reacting a hydrazide with an aldehyde or ketone. mdpi.com

In one synthetic approach, a thiazole derivative bearing a propanoic acid moiety was first converted to its corresponding ester and then to a hydrazide via hydrazinolysis. nih.gov This hydrazide served as a key intermediate for synthesizing a variety of N-acyl hydrazones by reacting it with different aromatic aldehydes. mdpi.comnih.gov Furthermore, this hydrazide intermediate can be used to construct other five-membered heterocyclic rings, such as pyrazoles and pyrroles. nih.gov For example, reaction with 2,5-hexanedione (B30556) yields a pyrrole (B145914) derivative. nih.gov The incorporation of these varied azole derivatives is a strategy pursued for developing new bioactive candidates. nih.gov

Other five-membered heterocycles that are structurally significant in medicinal chemistry include triazoles, oxadiazoles, and benzimidazoles, which have been incorporated into thiazole-containing scaffolds. nih.govnih.gov

| Incorporated Fragment | Synthetic Precursor/Method | Resulting Structure |

|---|---|---|

| Hydrazone | Condensation of a thiazole carbohydrazide (B1668358) with various aldehydes. mdpi.comnih.gov | Thiazole-N-acyl hydrazone derivative. |

| Pyrrole | Reaction of a thiazole carbohydrazide with 2,5-hexanedione. nih.gov | A thiazole derivative bearing a 2,5-dimethyl-1H-pyrrol-1-yl moiety. nih.gov |

| Pyrazole (B372694) | Reaction of a thiazole carbohydrazide with a 1,3-dicarbonyl compound. nih.gov | A thiazole derivative linked to a pyrazole ring. |

| 1,2,4-Triazole | Base-catalyzed intramolecular dehydrative cyclization of a thiosemicarbazide (B42300) intermediate. nih.gov | A thiazole derivative fused or linked to a triazole ring. |

Advanced Characterization Methodologies for Novel Derivatives

The unambiguous determination of the chemical structures of novel this compound derivatives is paramount. This is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise connectivity and environment of atoms within a molecule. For derivatives of this compound, specific signals confirm the presence and modification of the core structure. For instance, in the synthesis of thiazole derivatives, the formation of the thiazole ring itself can be confirmed by characteristic singlets in the ¹H NMR spectrum, such as a signal around 6.96 ppm for the S-C=CH proton, and key resonances in the ¹³C NMR spectrum. nih.gov

When forming derivatives like hydrazides, new characteristic signals appear, such as singlets for the CONHNH₂ protons at approximately 9.10 and 4.17 ppm in the ¹H NMR spectrum. nih.gov The formation of subsequent heterocyclic rings like pyrazole or pyrrole from this hydrazide is also confirmed by unique NMR signals corresponding to the protons and carbons of the new ring system. nih.gov

Mass spectrometry (MS), including high-resolution techniques like FAB-MS and LC-MS, is critical for determining the molecular weight and elemental composition of the synthesized compounds. acs.orgfrontiersin.org The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M]⁺) confirms the expected molecular formula. mdpi.comuni.lu For example, high-resolution FAB mass spectrometry has been used to identify oxazole and thiazole heterocycles within complex natural products like geninthiocin. acs.org

| Technique | Application in Structural Confirmation | Example Observation for a Thiazole Derivative |

|---|---|---|

| ¹H NMR | Identifies the chemical environment of hydrogen atoms, confirming functional groups and structural motifs. | A singlet at ~8.20 ppm indicates the S-C=CH proton of a 2-phenyl thiazole fragment. nih.gov For a hydrazide, two singlets at ~9.10 and 4.17 ppm are characteristic of the CONHNH₂ fragment. nih.gov |

| ¹³C NMR | Determines the number and type of carbon atoms, confirming the carbon skeleton. | Resonances at ~114.0, 154.7, and 166.9 ppm can confirm the C-S, S-C=CH, and C=N carbons of a 2-phenyl thiazole fragment. nih.gov A signal at ~170.03 ppm is indicative of a C=O group in a hydrazide. nih.gov |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula of the compound. | An LC-MS analysis showing an m/z [M+H]⁺ value of 201.3 for a triazole derivative with a calculated mass of 201.10 confirms its identity. frontiersin.org High-resolution MS can distinguish between different heterocyclic components in a complex molecule. acs.org |

Mechanistic Investigations of Biological and Biochemical Activities of 2 Amino 3 Thiazol 5 Yl Propanoic Acid and Its Analogs

Enzyme Modulation and Inhibition Mechanisms

Thiazole-containing compounds have demonstrated a remarkable ability to interact with and modulate the activity of various enzymes, a property attributed to the unique electronic and structural features of the thiazole (B1198619) nucleus. nih.gov These derivatives are capable of acting as inhibitors for several key enzyme families, including proteases and kinases. nih.govrsc.org

Protease Inhibition (e.g., Chymotrypsin (B1334515), Elastase) by Thiazole-Based Peptides

Thiazole-based peptides, where the thiazole ring serves as a dipeptide surrogate, have been investigated as inhibitors of serine proteases like chymotrypsin and elastase. uq.edu.auuq.edu.au The incorporation of a thiazole ring into a peptide backbone introduces conformational rigidity and alters the polarity and hydrogen-bonding capacity of the molecule. uq.edu.au This modification can enhance binding affinity to the active sites of proteases. nih.gov

The inhibitory mechanism often involves the formation of specific interactions with the enzyme's catalytic triad (B1167595) and substrate-binding pockets. For instance, studies on protease inhibitors have shown that the thiazole moiety can engage in arene-arene interactions with histidine residues, such as His41, in the active site. nih.gov While specific inhibitory data for 2-Amino-3-(thiazol-5-yl)propanoic acid against chymotrypsin and elastase is not extensively detailed in the provided results, the broader class of thiazole-based peptides and peptidomimetics are recognized as potent protease inhibitors. nih.govku.edu The inhibitory spectrum of these compounds can be broad, with some inhibiting not only chymotrypsin and elastase but also other proteases like trypsin and cathepsin G. nih.govnih.gov The design of these inhibitors often involves creating peptide boronic acids or Michael acceptors, which can form covalent or reversible covalent adducts with the catalytic residues of the protease. ku.eduresearchgate.net

Bacterial tRNA (Guanine37-N1)-Methyltransferase Inhibition

The enzyme tRNA-(N1G37) methyltransferase (TrmD) is essential for the growth of many bacterial pathogens and is distinct from its human counterpart, making it an attractive target for novel antibacterial agents. nih.govnih.gov Thiazole-containing compounds have been identified as potential inhibitors of this crucial enzyme. nih.govnih.gov

Research into TrmD inhibitors has led to the development of fused thieno-pyrimidinone derivatives, which are competitive with the enzyme's natural methyl donor substrate, S-adenosylmethionine (SAM). nih.gov Structure-based design, guided by X-ray crystallography, has resulted in the synthesis of potent thienopyrimidinone derivatives with nanomolar inhibitory activity against TrmD from various bacterial species, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.gov A notable finding is a novel "tyrosine-flipping" mechanism observed in P. aeruginosa TrmD, where inhibitor binding triggers a conformational change in the active site, making it inaccessible to SAM and the tRNA substrate. nih.govnih.gov While some of these potent TrmD inhibitors initially lacked antibacterial activity, likely due to poor cell permeability, they provide a strong foundation for the further development of TrmD-targeting antimicrobial agents. nih.gov

Kinase Inhibition (e.g., DYRK1A, EGFR, SIRT2)

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in various diseases, particularly cancer. nih.govrsc.org Thiazole derivatives have emerged as a significant class of protein kinase inhibitors due to their ability to interact with the kinase active site. nih.govgoogle.com The thiazole scaffold is present in several approved anticancer drugs that function as kinase inhibitors. acs.orgnih.gov

The versatility of the thiazole framework allows for structural modifications that can lead to potent and selective inhibition of specific kinases, including both serine/threonine and tyrosine kinases. nih.gov For example, 2-amino thiazole derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle progression. acs.orgnih.gov While the search results specifically mention the general potential of thiazole derivatives as inhibitors for a range of kinases like CHK1, CHK2, and VEGF-R2, and their role in anticancer therapies, detailed inhibitory data for this compound against DYRK1A, EGFR, and SIRT2 is not explicitly provided. google.com However, the established success of thiazole-based compounds as kinase inhibitors underscores the potential of this chemical class in targeting these and other important kinases. rsc.org

Antimicrobial Research and Structure-Activity Relationships

The thiazole nucleus is a cornerstone in the development of antimicrobial agents, being a structural component of several authorized antibacterial and antifungal drugs. mdpi.compreprints.org The exploration of this compound and its analogs has yielded significant insights into their antimicrobial potential and the structural features governing their activity.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. researchgate.netekb.eg The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole ring are critical for antibacterial efficacy. nih.govmdpi.com

For instance, certain 2-amino-thiazole derivatives bearing a β-amino acid and aromatic moieties have shown potent and selective bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 1–2 µg/mL against MRSA. nih.gov The presence of a phenyl ring on thiazole-pyrazoline hybrids has been shown to enhance antibacterial action. jchemrev.com In contrast, modifications at other positions can have varied effects; for example, acyl group substitution at the 5-position of the thiazole ring has been found to be favorable for antibacterial activity in some series. preprints.orgnih.gov

The antibacterial mechanism of some thiazole derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase. jchemrev.comnih.gov The inhibitory potential against both Gram-positive strains like S. aureus and Listeria monocytogenes, and Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, and Shigella dysenteriae has been documented for various thiazole analogs. ekb.egnih.govnih.govrice.edu

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2-amino-thiazole derivatives with β-amino acid | S. aureus (MRSA) | MIC: 1–2 µg/mL | nih.gov |

| Thiazole-pyrazoline hybrids | S. aureus | Active (IZs = 0.5-2.6 mm) | preprints.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | MIC: 16.1 µM | jchemrev.com |

| Thiazole derivative (Compound 6) | Shigella dysenteriae | MIC: 125 µg/mL | nih.gov |

| Thiazole derivative (Compound 6) | Proteus mirabilis, L. monocytogenes | MIC: 1000 µg/mL | nih.gov |

IZ = Inhibition Zone

Antifungal Activity

In addition to their antibacterial properties, thiazole-based compounds are also recognized for their significant antifungal activity. mdpi.comresearchgate.net They have been investigated as potential agents against a variety of fungal pathogens, including clinically relevant Candida species and agricultural fungi. mdpi.commdpi.com

SAR studies indicate that structural modifications play a crucial role in determining antifungal potency. For example, in a series of 4-phenyl-1,3-thiazole derivatives, those containing a C2-hydrazone linkage proved to be more potent against Candida species than their counterparts lacking this feature. mdpi.com The presence of lipophilic, electron-donating substituents, such as a methyl group, was correlated with increased inhibitory activity against both Candida albicans and non-albicans species. mdpi.com Conversely, hydrophilic, polar substituents tended to decrease activity. mdpi.com

Some thiazole derivatives have demonstrated superior antifungal activity when compared to established drugs like fluconazole. nih.gov The mechanism of action for some of these compounds is proposed to be the inhibition of cytochrome P450 14α-sterol demethylase, an enzyme vital for ergosterol (B1671047) biosynthesis in fungi. nih.gov The antifungal potential has been observed against a range of fungi, including C. albicans, Aspergillus flavus, and various plant-pathogenic fungi. preprints.orgmdpi.comnih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans ATCC 10231 | Good inhibitory activity | mdpi.com |

| Thiazolyl–2-Pyrazoline Hybrid Compounds | Candida albicans | MICs: 3.9–62.5 µg/mL | nih.gov |

| Thiazole-pyrazoline derivatives | Aspergillus flavus | Active (IZs = 0.5-2.3 mm) | preprints.org |

| 2-imino-3-(arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Exhibited fungicidal effects | mdpi.com |

IZ = Inhibition Zone

In vitro and Preclinical Models for Activity Evaluation

The biological and biochemical activities of this compound and its analogs are rigorously assessed using a variety of in vitro and preclinical models. These assays are fundamental in determining the therapeutic potential of these compounds, particularly in oncology and infectious diseases. Evaluation methods range from cell-based assays using cancer cell lines and three-dimensional spheroids to microbial and enzymatic inhibition studies.

Cell-Based Assays (e.g., Cancer Cell Lines, Spheroids)

The cytotoxic and antiproliferative effects of this compound analogs are extensively studied using a panel of human cancer cell lines. These assays are crucial for determining the potency and selectivity of new chemical entities.

A variety of 2-aminothiazole (B372263) derivatives have demonstrated significant antiproliferative activity against numerous cancer cell lines. For instance, new N-acylated-2-amino-5-benzyl-1,3-thiazoles showed selective action against human glioblastoma U251 cells and human melanoma WM793 cells. nih.gov Similarly, 2-aminothiazole derivatives with lipophilic substituents at the 4- or 5-position were tested against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with one promising analog showing IC₅₀ values of 4.89 and 4.03 µM, respectively. nih.gov Other series of thiazole derivatives have been investigated for their efficacy against HepG2 and PC12 cell lines. nih.gov Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, exhibited potent and selective antiproliferative activity against human K563 leukemia cells, with one compound showing an IC₅₀ value of 16.3 µM. nih.govmdpi.com

The complexity of in vivo tumors is better mimicked by three-dimensional (3D) cell culture models, such as spheroids. In a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, compounds that showed the most promising antiproliferative activity in 2D A549 lung cancer cell cultures were further evaluated in A549-derived cancer spheroids. nih.gov The results indicated that these derivatives could induce cytotoxic activity in the 3D model, highlighting their potential for enhanced efficacy against solid tumors. nih.gov

Further studies have explored the activity of various analogs across a wide spectrum of cancers. A 1,3-thiazol-2-ylamino derivative of isoquinolin-1(2H)-one was identified as a potent lead compound, showing selective activity against the breast cancer sub-panel, particularly the MDA-MB-468 and MCF7 cell lines, with growth percentages of 10.72% and 26.62%, respectively. univ.kiev.ua This compound also significantly inhibited cell lines from renal cancer (UO-31) and melanoma (SK-MEL-5). univ.kiev.ua In the National Cancer Institute's 60-cell line screen (NCI-60), several semi-synthetic triterpenoids incorporating an amino-substituted A-ring demonstrated potent growth inhibitory activity at submicromolar concentrations against leukemia, colon cancer, and ovarian cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Thiazole Analogs in Cancer Cell Lines

| Compound/Analog Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K562 (Leukemia) | 16.3 µM | nih.gov |

| 2-Aminothiazole with lipophilic substituents (Compound 20) | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM | nih.gov |

| 2-(Alkylamido)thiazole analogues | L1210 | 4-8 µM | nih.gov |

| 2-(Arylamido)thiazole derivatives | L1210 | 0.2-1 µM | nih.gov |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (Compounds 21, 22, 25, 26) | A549 (Lung), H69 (Lung), H69AR (Resistant Lung) | Showed most promising antiproliferative activity among derivatives tested | nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) | MDA-MB-468 (Breast) | 10.72% Growth | univ.kiev.ua |

| Azepano- and 3-amino-3,4-seco-derivatives of triterpenoids (Compounds 3, 4, 7, 8, 9, 11, 15, 16, 19, 20) | Various (NCI-60 Panel) | 0.20–0.94 μM (GI₅₀) | mdpi.com |

Microbial Growth Inhibition Assays and Minimum Inhibitory Concentration Determination

The antimicrobial potential of this compound and its analogs is evaluated by determining their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in these assessments.

Novel thiazole derivatives bearing a β-amino acid moiety have demonstrated promising antibacterial and antifungal activities, particularly against multidrug-resistant pathogens. nih.gov For example, certain analogs were effective against Staphylococcus aureus strains with genetically defined resistance mechanisms, showing MIC values of 1–2 µg/mL. nih.gov One compound also showed efficacy against multidrug-resistant Enterococcus spp. with MICs ranging from 32–64 µg/mL. nih.gov The antifungal activity of these compounds was notable against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov

Similarly, studies on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives have been conducted to assess their in vitro antibacterial activity, with MICs determined using the micro broth dilution method against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Furthermore, derivatives of 3-(2-benzoxazol-5-yl)alanine, an analog structure, were screened against model bacterial strains (Bacillus subtilis, Escherichia coli) and yeast (Pichia pastoris). nih.gov These studies found that the compounds were selective, acting primarily against Gram-positive bacteria, and nearly half of the tested compounds displayed antifungal properties. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has also been investigated, with many derivatives showing good antibacterial and antifungal activity, sometimes exceeding that of standard drugs. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Analogs Against Microbial Pathogens

| Compound/Analog Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivative 2a (Ar = 4-FC₆H₄) | Resistant S. aureus | 1–2 | nih.gov |

| Thiazole derivative 2a (Ar = 4-FC₆H₄) | Multidrug-resistant Enterococcus spp. | 32–64 | nih.gov |

| Thiazole derivatives 2a–c | Azole-resistant A. fumigatus | Active | nih.gov |

| Thiazole derivatives 2b and 5a | Candida auris | Active | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Active (selective) | nih.gov |

| p-Chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | nih.gov |

Enzymatic Activity Assays to Determine Inhibition Kinetics

To elucidate the mechanism of action, analogs of this compound are tested for their ability to inhibit specific enzymes that are critical for the survival of cancer cells or pathogens. These assays help to identify molecular targets and understand the kinetics of inhibition.

A diverse range of enzymes has been identified as targets for thiazole-containing compounds. One study reported that a 2-benzamido-4-(isothiocyanatomethyl)-thiazole derivative showed potential as an inhibitor of GMP synthetase. nih.gov In another investigation, a series of bi-heterocyclic propanamides derived from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol exhibited very promising inhibitory activity against urease, an enzyme crucial for some pathogenic bacteria. nih.gov

Analogs have also been evaluated for their effects on enzymes involved in metabolic regulation and inflammation. For example, 2-amino-5-styrylacetophenones and their chalcone (B49325) hybrids were screened for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov One compound showed potential to inhibit both enzymes, with IC₅₀ values of 7.1 ± 0.32 µM (DPPH assay related) for antioxidant activity and specific IC₅₀ values for enzyme inhibition. nih.gov Another study focused on cyclooxygenase (COX) enzymes, where an analog exhibited an IC₅₀ of 0.09 µM on COX-2 while showing very low activity against COX-1, indicating selective anti-inflammatory potential. dntb.gov.ua

Furthermore, the enantiomers of (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid [(RS)-TDPA] were found to have high affinity and agonist activity at AMPA-type glutamate (B1630785) receptors. nih.gov The (S)-TDPA enantiomer showed the highest binding affinity (IC₅₀ = 0.065 µM), while the (R)-TDPA enantiomer was the more potent agonist (EC₅₀ = 6.6 µM), demonstrating a low stereoselectivity at this receptor. nih.gov

Table 3: Enzymatic Inhibition by Selected Thiazole Analogs

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| (S)-2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | AMPA Receptor (Binding) | IC₅₀ = 0.065 µM | nih.gov |

| (R)-2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | AMPA Receptor (Agonist Activity) | EC₅₀ = 6.6 µM | nih.gov |

| 5-Styryl-2-aminochalcone hybrid (3e) | α-Amylase | IC₅₀ = 1.6 ± 0.52 µM | nih.gov |

| 5-Styryl-2-aminochalcone hybrid (3b) | α-Glucosidase | IC₅₀ = 6.1 ± 0.24 µM | nih.gov |

| S-(5-((4-Methoxybenzylidene)amino)-2,3-dihydro-1,3,4-thiadiazol-2-yl)2-amino propanethioate (5) | COX-2 | IC₅₀ = 0.09 µM | dntb.gov.ua |

| Bi-heterocyclic propanamides | Urease | Promising activity | nih.gov |

| 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | GMP synthetase | Potential inhibitor | nih.gov |

Applications As Advanced Research Reagents and Building Blocks in Chemical Synthesis

Role in Complex Molecule and Natural Product Synthesis

The thiazole (B1198619) motif is a key structural component in a variety of biologically active natural products. While the biosynthesis of complex thiopeptide antibiotics like thiostrepton (B1681307) and nosiheptide (B1679978) involves the post-translational modification of cysteine residues to form thiazole rings, the direct incorporation of pre-formed thiazole-containing amino acids such as 2-Amino-3-(thiazol-5-yl)propanoic acid offers a powerful strategy in the total synthesis of these and other complex molecules. mdpi.comangenechemical.comnih.govnih.gov

This synthetic approach provides a more convergent and often more efficient route to these intricate structures. The compound serves as a crucial building block, allowing for the direct introduction of the thiazole heterocycle into the target molecule's backbone. angenechemical.com This is particularly advantageous in the synthesis of peptidomimetics and other heterocyclic compounds where the thiazole ring is essential for biological activity. angenechemical.com

Table 1: Examples of Complex Molecules Containing a Thiazole Moiety

| Class of Compound | Example | Significance |

|---|---|---|

| Thiopeptide Antibiotics | Thiostrepton | Potent antibiotic activity |

| Thiopeptide Antibiotics | Nosiheptide | Important veterinary antibiotic |

Use as Chiral Synthons in Asymmetric Reactions

The inherent chirality of this compound makes it a valuable chiral synthon in asymmetric synthesis. By utilizing its stereocenter, chemists can control the stereochemical outcome of reactions, leading to the enantiomerically pure or enriched synthesis of target molecules. angenechemical.com This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer.

The amino acid can be employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved. Furthermore, derivatives of this compound can serve as chiral ligands for metal catalysts or as organocatalysts themselves in a variety of asymmetric reactions, including aldol (B89426) and Michael additions.

Building Blocks for Combinatorial Libraries and Parallel Synthesis

While the direct application of this compound in large-scale combinatorial libraries and parallel synthesis is not extensively documented in publicly available literature, its structural features make it an ideal candidate for such applications. The field of combinatorial chemistry relies on the rapid synthesis of large numbers of diverse compounds for high-throughput screening.

The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups, allows for its straightforward incorporation into peptide-like scaffolds. The thiazole ring provides a point of diversification, where various substituents can be introduced to generate a library of structurally related compounds. Methodologies for the parallel synthesis of other thiazole-containing libraries have been developed, suggesting the feasibility of employing this specific amino acid in similar high-throughput synthetic strategies. mdpi.com

Precursors in Peptide Synthesis (Solid-Phase and Solution-Phase)

The structural resemblance of this compound to natural amino acids makes it an excellent precursor for the synthesis of peptides and peptidomimetics. It can be readily incorporated into peptide chains using both solid-phase peptide synthesis (SPPS) and solution-phase techniques. researchgate.netrsc.org

In SPPS, the amino acid can be protected and activated for sequential coupling to a growing peptide chain on a solid support. This methodology allows for the efficient and automated synthesis of peptides containing this unnatural amino acid. The incorporation of the thiazole moiety can impart unique conformational constraints on the peptide backbone and introduce novel side-chain interactions, which can be beneficial for mimicking or disrupting protein-protein interactions. rsc.org

Solution-phase peptide synthesis, while often more labor-intensive, provides flexibility for large-scale synthesis and for the preparation of complex peptide fragments that may be challenging to assemble on a solid support. This compound can be utilized in fragment condensation strategies to build up larger peptide structures.

Table 2: Comparison of Peptide Synthesis Methods

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Stepwise addition of amino acids to a growing chain on a solid support. | Coupling of amino acids or peptide fragments in solution. |

| Advantages | Automation, ease of purification, high throughput. | Scalability, flexibility for complex fragments. |

| Disadvantages | Limited scalability, potential for aggregation on the resin. | More labor-intensive, purification can be challenging. |

Tools for Strain Selection and Metabolic Engineering in Biotechnological Research

The use of unnatural amino acids as tools for strain selection and metabolic engineering is an emerging area of biotechnology. While specific applications of this compound in this context are not yet widely reported, the general principles offer a promising avenue for future research.

In strain selection, an unnatural amino acid can be used to design selective growth media. For example, an auxotrophic microbial strain that requires a specific natural amino acid for growth could be engineered to utilize the unnatural analog. This would allow for the selection of cells that have successfully incorporated a desired genetic modification. nih.gov

In metabolic engineering, the introduction of pathways for the biosynthesis of unnatural amino acids can lead to the production of novel compounds or proteins with enhanced properties. While the biosynthesis of thiazole-containing natural products like thiopeptides occurs through post-translational modification of cysteine, the development of engineered metabolic pathways to directly incorporate this compound into proteins in vivo represents a potential future direction. sigmaaldrich.comacs.org

Future Research Directions and Emerging Paradigms for Thiazolyl Amino Acid Research

Development of Novel, Sustainable Synthetic Routes for Scalable Production

The advancement of thiazolyl amino acid research is intrinsically linked to the availability of efficient and scalable synthetic methods. While classic chemical syntheses like the Hantzsch thiazole (B1198619) synthesis are foundational, future efforts are directed toward more sustainable and economically viable routes. researchgate.net A significant challenge in synthesizing amino acid-based thiazoles is preventing the racemization of the adjacent alpha-carbon center. researchgate.net

Emerging strategies focus on overcoming these limitations. For instance, a novel approach for creating macrocyclic peptides containing thiazolyl amino acids involves a cysteine/nitrile condensation followed by an oxidation step to form the thiazole ring, a method designed for scalability. thieme.de Another promising avenue is the use of ultrasound irradiation in conjunction with green solvents like trifluoroethanol to drive multi-component reactions, which offers high yields, short reaction times, and an environmentally benign process for synthesizing complex thiazole derivatives. researchgate.net The development of biocatalytic processes, using enzymes or whole-cell systems, also represents a critical direction for producing enantiomerically pure thiazolyl amino acids, aligning with the growing demand for green chemistry in pharmaceutical manufacturing. nih.govnih.gov

Exploration of Undiscovered Biological Activities and Novel Target Identification

The thiazole scaffold is a versatile structural motif present in compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netglobalresearchonline.netmdpi.com Derivatives of 2-aminothiazole (B372263), in particular, have been investigated for a wide spectrum of therapeutic applications. mdpi.com Future research will focus on using 2-Amino-3-(thiazol-5-yl)propanoic acid as a core building block to explore previously undiscovered biological functions and identify novel cellular targets.

Hybrid molecules that conjugate the thiazole-amino acid scaffold with other pharmacophores have shown promise, yielding compounds with potent cytotoxicity against various cancer cell lines, including lung, cervical, and breast cancer. nih.gov For example, some novel thiazole-amino acid hybrids have exhibited IC₅₀ values ranging from 2.07 to 8.51 μM, comparable to the control drug 5-fluorouracil. nih.gov Furthermore, thiazole derivatives have been designed as inhibitors for critical enzymes implicated in disease, such as PI3K/mTOR in cancer and acetylcholinesterase in Alzheimer's disease. acs.orgnih.gov The exploration of thiazole-based compounds as inhibitors of enzymes like tyrosinase, which is involved in hyperpigmentation, also opens new avenues for therapeutic development. colab.ws Systematic screening of libraries built around the this compound core against diverse biological targets will be crucial for uncovering new therapeutic potential.

Table 1: Selected Biological Activities and Targets of Thiazole Derivatives

| Biological Activity | Specific Target/Application | Example Compound Class | Reference(s) |

|---|---|---|---|

| Anticancer | PI3K/mTOR dual inhibition | Hydrazinyl-1,3-thiazole derivatives | nih.gov |

| Bcl-2 protein inhibition | Thiazole-based chalcones | researchgate.net | |

| Human Lactate (B86563) Dehydrogenase A (hLDHA) | Thiazole scaffold-based small molecules | acs.orgnih.gov | |

| Cytotoxicity in leukemia cells | 2-amino-thiazole-5-carboxylic acid phenylamides | nih.gov | |

| Antimicrobial | Antibacterial (Gram-positive/negative) | Thiazole-based pyridines, Thiazole-coumarins | nih.govacs.org |

| Antifungal | Imidazolythiazoles | nih.gov | |